molecular formula C8H6ClNO2 B8468101 7-Chloro-6-methoxy-1,2-benzisoxazole

7-Chloro-6-methoxy-1,2-benzisoxazole

Cat. No. B8468101
M. Wt: 183.59 g/mol
InChI Key: XFJBVHAXOJRBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methoxy-1,2-benzisoxazole is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-6-methoxy-1,2-benzisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-6-methoxy-1,2-benzisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-6-methoxy-1,2-benzisoxazole

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-6-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-6-3-2-5-4-10-12-8(5)7(6)9/h2-4H,1H3

InChI Key

XFJBVHAXOJRBRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NO2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-chloro-2-hydroxy-4-methoxybenzaldehyde (1.48 g) is suspended in 15 ml of H2O and hydroxylamine-O-sulfonic acid (1.08 g) is added, along with 0.1 g of Na2SO4. After three hours an additional 15 ml of H2O is added. After a total of four hours the reaction mixture is treated with 8% NaHCO3 solution and then extracted into ether. Evaporation and trituration with hexane gives a solid product. Recrystallization from toluene/hexane gives 7-chloro-6-methoxy-1,2-benzisoxazole, mp 115°-118° C.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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